molecular formula C12H20Cl2N2 B11819211 1-Phenyl-1-(pyrrolidin-1-yl)ethanamine dihydrochloride

1-Phenyl-1-(pyrrolidin-1-yl)ethanamine dihydrochloride

Cat. No.: B11819211
M. Wt: 263.20 g/mol
InChI Key: ULBVRWWKWPRKBU-UHFFFAOYSA-N
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Description

ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE: is an organic compound with the chemical formula C12H18N2.2ClH. It is a colorless to yellowish oily liquid with amine-like properties and a strong aroma. This compound is commonly used as a catalyst, ligand, and intermediate in organic synthesis. It serves as a raw material for the preparation of drugs, pesticides, dyes, rubber additives, and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE can be synthesized by reacting phenyl ether with 1-pyrrolethylamine under appropriate conditions. The reaction temperature is usually maintained between 0 and 5 degrees Celsius, and the reaction time is relatively short .

Industrial Production Methods: In industrial settings, the production of ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are strictly followed to avoid any hazardous reactions during the production process .

Chemical Reactions Analysis

Types of Reactions: ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • PHENYL-1-PYRROLIDINEETHANAMINE
  • PHENYL-2-PYRROLIDINEETHANAMINE
  • PHENYL-3-PYRROLIDINEETHANAMINE

Uniqueness: ALPHA-PHENYL-1-PYRROLIDINEETHANAMINE DIHYDROCHLORIDE is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as a versatile intermediate in organic synthesis and its wide range of applications in various fields make it a valuable compound .

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

1-phenyl-1-pyrrolidin-1-ylethanamine;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c1-12(13,14-9-5-6-10-14)11-7-3-2-4-8-11;;/h2-4,7-8H,5-6,9-10,13H2,1H3;2*1H

InChI Key

ULBVRWWKWPRKBU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(N)N2CCCC2.Cl.Cl

Origin of Product

United States

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